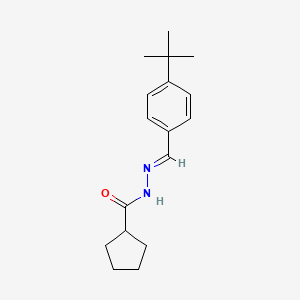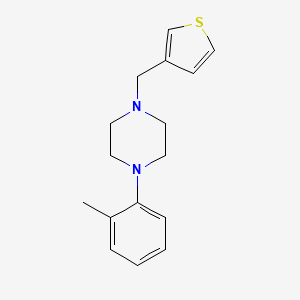
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a crucial role in the regulation of insulin signaling.
Mecanismo De Acción
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide exerts its pharmacological effects by inhibiting N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, which is a negative regulator of insulin signaling. N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide dephosphorylates the insulin receptor and other downstream signaling molecules, leading to the inhibition of insulin signaling. By inhibiting N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide enhances insulin signaling, leading to improved glucose uptake and glycemic control.
Biochemical and Physiological Effects:
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has been found to improve glucose uptake and glycemic control in animal models of diabetes and obesity. The compound has also been shown to improve insulin sensitivity and reduce hepatic glucose production. In addition, N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity for N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide inhibition. However, the compound has limited solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the compound may have off-target effects on other phosphatases, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the study of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide. One area of research could be the development of more potent and selective N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide inhibitors based on the structure of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide. Another area of research could be the investigation of the compound's effects on other signaling pathways and cellular processes. Finally, the therapeutic potential of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide in other diseases, such as cancer and neurodegenerative disorders, could also be explored.
Métodos De Síntesis
The synthesis of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide involves the reaction of 4-tert-butylbenzaldehyde with cyclopentanecarbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The purity and yield of the product can be improved by recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and obesity. The compound has been found to be a potent inhibitor of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, which is an enzyme that negatively regulates insulin signaling. By inhibiting N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide can enhance insulin signaling, leading to improved glucose uptake and glycemic control.
Propiedades
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2,3)15-10-8-13(9-11-15)12-18-19-16(20)14-6-4-5-7-14/h8-12,14H,4-7H2,1-3H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAPMRQVZWYBJR-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(4-tert-butylphenyl)methylidene]cyclopentanecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-4-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5063054.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5063065.png)
![4-[3-({1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B5063072.png)

![methyl N-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5063079.png)
![N-[4-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5063091.png)
![2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5063102.png)
![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5063110.png)
![N-[3-(4-morpholinyl)propyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5063115.png)
![5-bromo-2-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5063119.png)
![2-{[5-(2-tert-butylphenoxy)pentyl]amino}ethanol](/img/structure/B5063124.png)
![4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5063130.png)
![2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5063144.png)
![3-(5-bromo-2-methoxyphenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5063148.png)